2-{[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2-pyridinyl)acetamide
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Overview
Description
2-{[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2-pyridinyl)acetamide is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a pyridinylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2-pyridinyl)acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an azide with a nitrile under acidic conditions to form the tetrazole ring. The methoxyphenyl group is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the tetrazole derivative with 2-pyridinylacetamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2-pyridinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
2-{[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2-pyridinyl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-{[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2-pyridinyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes or receptors. This binding can inhibit the activity of the enzyme or receptor, leading to the desired therapeutic effect. The methoxyphenyl group and pyridinylacetamide moiety may also contribute to the compound’s overall activity by enhancing its binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide
- N-(2,4-difluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide
Uniqueness
2-{[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2-pyridinyl)acetamide is unique due to the presence of the pyridinylacetamide moiety, which can enhance its binding affinity and specificity compared to similar compounds. Additionally, the methoxy group on the phenyl ring can influence the compound’s electronic properties, potentially leading to different reactivity and biological activity.
Properties
Molecular Formula |
C15H14N6O2S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C15H14N6O2S/c1-23-12-7-3-2-6-11(12)21-15(18-19-20-21)24-10-14(22)17-13-8-4-5-9-16-13/h2-9H,10H2,1H3,(H,16,17,22) |
InChI Key |
JVVKNBFOIFPOCJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=N3 |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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